![molecular formula C13H20N5O14P3 B1448615 Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy- CAS No. 402932-20-1](/img/structure/B1448615.png)
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-
Vue d'ensemble
Description
Uridine 5’-(tetrahydrogen triphosphate) (UTP) is a pyrimidine nucleoside triphosphate . It consists of the organic base uracil , which is linked to the 1′ carbon of the ribose sugar , and esterified with tri-phosphoric acid at the 5′ position . Its primary role lies in serving as a substrate for RNA synthesis during transcription . UTP is also a precursor for the production of cytidine triphosphate (CTP) via the enzyme CTP synthetase .
Synthesis Analysis
UTP can be biosynthesized from uridine diphosphate (UDP) by the enzyme Nucleoside Diphosphate Kinase . This process involves transferring a phosphate group from adenosine triphosphate (ATP) to UDP, resulting in the formation of UTP and adenosine diphosphate (ADP) .
Molecular Structure Analysis
The chemical formula of UTP is C₉H₁₅N₂O₁₅P₃ , and its molar mass is approximately 484.14 g/mol . The structure comprises the uracil base, ribose sugar, and three phosphate groups. The ribose sugar is esterified with tri-phosphoric acid at the 5′ position .
Chemical Reactions Analysis
- Activation of Substrates : UTP, akin to ATP, acts as an energy source and an activator of substrates in metabolic reactions. When UTP activates specific substrates (e.g., Glucose-1-phosphate), it leads to the formation of UDP-glucose , releasing inorganic phosphate. UDP-glucose plays a crucial role in glycogen synthesis .
- Galactose Metabolism : UTP is involved in galactose metabolism. It activates UDP-galactose, which is then converted to UDP-glucose. UDP-glucuronate, another derivative of UTP, is essential for conjugating bilirubin to its more water-soluble form, bilirubin diglucuronide .
- Amino Sugar Activation : UTP activates amino sugars such as Glucosamine-1-phosphate (forming UDP-glucosamine) and N-acetyl-glucosamine-1-phosphate (forming UDP-N-acetylglucosamine) .
Mécanisme D'action
UTP mediates responses by binding to extracellular P2Y receptors on cells. Although still under investigation, UTP and its derivatives show potential applications in pathogen defense and injury repair . For instance, in mice, UTP enhances antibody production by interacting with P2Y4 receptors. In Schwannoma cells, UTP binding to P2Y receptors triggers downstream signaling for injury repair .
Physical and Chemical Properties
Propriétés
IUPAC Name |
[[(2R,3S,5R)-5-[5-[3-(hydrazinylmethylideneamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N5O14P3/c14-16-7-15-3-1-2-8-5-18(13(21)17-12(8)20)11-4-9(19)10(30-11)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,7,9-11,19H,3-4,6,14H2,(H,15,16)(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNSEOAGAJUNO-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN=CNN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN=CNN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N5O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)
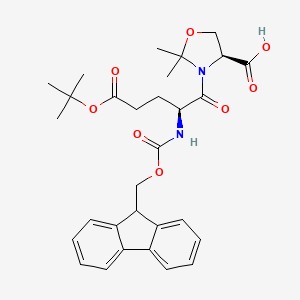
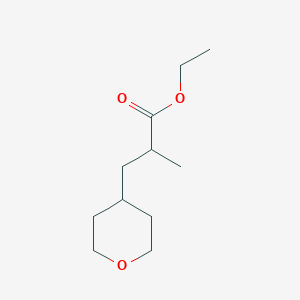
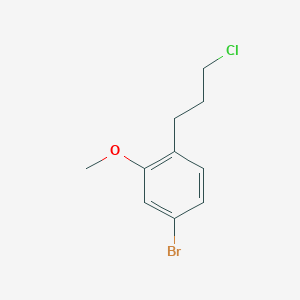
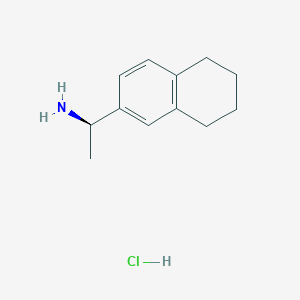
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
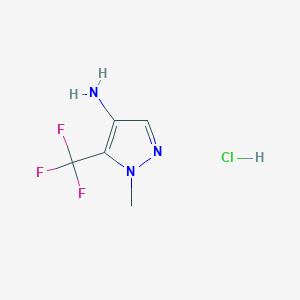

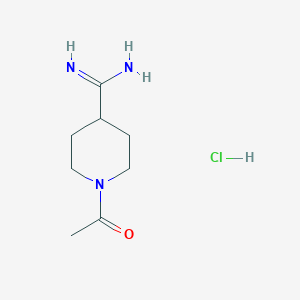
![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)